![molecular formula C13H8ClN5O4 B13352417 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C13H8ClN5O4 and a molecular weight of 333.69 g/mol This compound is characterized by a pyrazolo[1,5-a]pyrimidine ring system fused with a carbamate group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves a nucleophilic substitution reaction. The starting materials include 5-chloropyrazolo[1,5-a]pyrimidine and 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .
化学反応の分析
Types of Reactions
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes
作用機序
The mechanism of action of 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as reduced inflammation or inhibited cancer cell growth .
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)urea
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiocarbamate
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carboxylate
Uniqueness
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity, while the pyrazolo[1,5-a]pyrimidine ring system provides a stable and versatile scaffold for further modifications .
特性
分子式 |
C13H8ClN5O4 |
|---|---|
分子量 |
333.68 g/mol |
IUPAC名 |
(4-nitrophenyl) N-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C13H8ClN5O4/c14-11-5-6-18-12(17-11)10(7-15-18)16-13(20)23-9-3-1-8(2-4-9)19(21)22/h1-7H,(H,16,20) |
InChIキー |
IIEPKVVRBLTLFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C3N=C(C=CN3N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
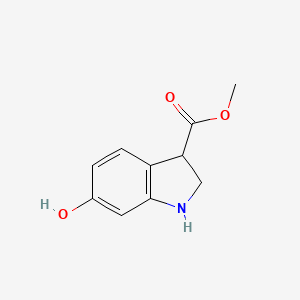
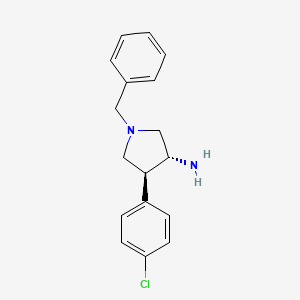
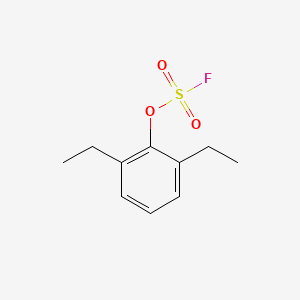
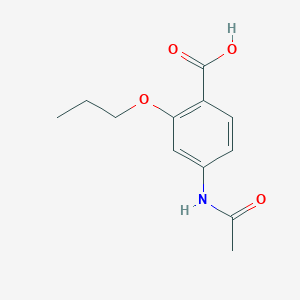

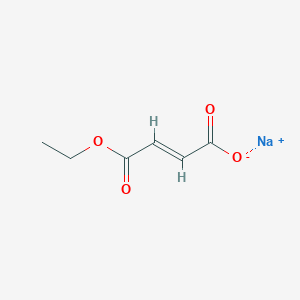

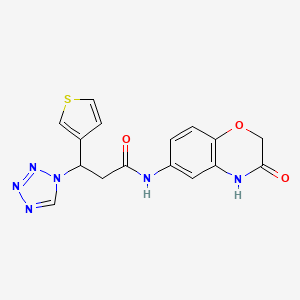

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
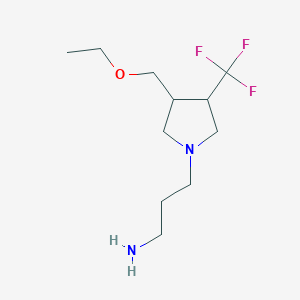
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
